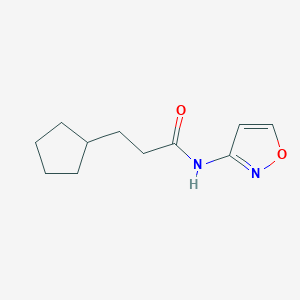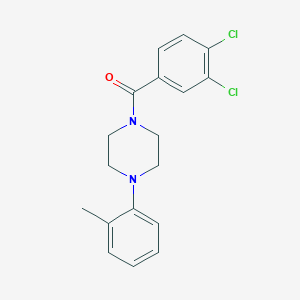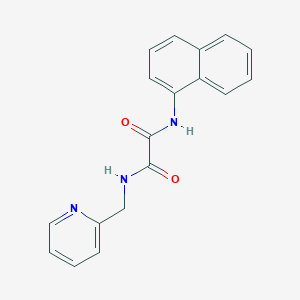
N-1,2-benzisoxazol-3-yl-2-(2-methoxyphenoxy)propanamide
説明
N-1,2-benzisoxazol-3-yl-2-(2-methoxyphenoxy)propanamide, also known as BIP, is a chemical compound that has been widely studied for its potential therapeutic applications. BIP belongs to the class of benzisoxazole derivatives, which have been shown to exhibit a variety of biological activities.
作用機序
The exact mechanism of action of N-1,2-benzisoxazol-3-yl-2-(2-methoxyphenoxy)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β (GSK3β), which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animals. In neurology, this compound has been shown to reduce the production of amyloid beta, a protein that is associated with the development of Alzheimer's disease. This compound has also been shown to increase the levels of dopamine, a neurotransmitter that is depleted in Parkinson's disease. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit the migration and invasion of cancer cells. In immune cells, this compound has been shown to modulate the production of cytokines and chemokines, as well as enhance the phagocytic activity of macrophages.
実験室実験の利点と制限
N-1,2-benzisoxazol-3-yl-2-(2-methoxyphenoxy)propanamide has several advantages for lab experiments, including its high purity and stability, as well as its well-established synthesis method. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dose-response studies are necessary to determine the optimal concentration of this compound for each experimental system.
将来の方向性
There are several potential future directions for research on N-1,2-benzisoxazol-3-yl-2-(2-methoxyphenoxy)propanamide. First, more studies are needed to elucidate the exact mechanism of action of this compound, including its interactions with specific signaling pathways and target proteins. Second, more studies are needed to investigate the potential therapeutic applications of this compound in various diseases, such as neurodegenerative diseases, cancer, and autoimmune diseases. Third, more studies are needed to optimize the synthesis method of this compound and develop more efficient analogs with improved pharmacological properties. Finally, more studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials, in order to translate its potential therapeutic benefits into clinical practice.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been widely studied for its potential therapeutic applications in various fields. This compound has been shown to have neuroprotective effects, anti-tumor activity, and immunomodulatory effects, among other biochemical and physiological effects. However, more studies are needed to fully understand the mechanism of action of this compound and evaluate its safety and efficacy in preclinical and clinical trials.
科学的研究の応用
N-1,2-benzisoxazol-3-yl-2-(2-methoxyphenoxy)propanamide has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential anti-tumor activity in cancer cells, as well as its immunomodulatory effects on immune cells.
特性
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-2-(2-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11(22-15-10-6-5-9-14(15)21-2)17(20)18-16-12-7-3-4-8-13(12)23-19-16/h3-11H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMNNAXFVBXRAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NOC2=CC=CC=C21)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4853670.png)
![2-chloro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4853675.png)

![methyl 5-methyl-2-({[(3-phenylpropyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4853682.png)

![1-(2,2-dimethylpropanoyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4853702.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4853704.png)

![1-[2-(4-fluorophenyl)ethyl]-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4853713.png)
![5-[(2,6-difluorophenoxy)methyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4853718.png)
![3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(2-methylphenyl)acrylamide](/img/structure/B4853724.png)
![2-iodo-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4853731.png)
